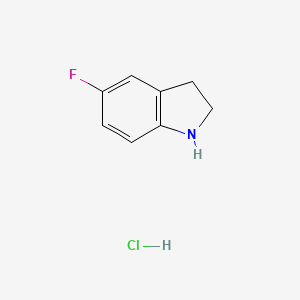

5-Fluoroindoline hydrochloride

説明

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

5-fluoro-2,3-dihydro-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FN.ClH/c9-7-1-2-8-6(5-7)3-4-10-8;/h1-2,5,10H,3-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJGKJFDBXHDPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Fluoroindoline Hydrochloride and Its Derivatives

Strategic Approaches to the Core 5-Fluoroindole (B109304) Scaffold

The construction of the 5-fluoroindole nucleus can be achieved through several strategic synthetic routes. These methods, often modifications of classical indole (B1671886) syntheses, have been adapted to accommodate the electronic effects of the fluorine substituent and to maximize efficiency and yield. Key methodologies include adaptations of the Leimgruber-Batcho, Sugasawa, and Bischler indole syntheses, as well as Vicarious Nucleophilic Substitution (VNS) and optimized Fischer indolization protocols.

Modified Indole Synthesis Protocols

The Leimgruber-Batcho indole synthesis is a versatile and widely used method in industrial applications for the preparation of indoles. The pathway commences with an o-nitrotoluene derivative, which is converted to an enamine, followed by a reductive cyclization to form the indole ring. diva-portal.orgwikipedia.org

For the synthesis of 5-fluoroindole, the process starts with 5-fluoro-2-nitrotoluene. This starting material is reacted with a dimethylformamide acetal (B89532), such as N,N-dimethylformamide dimethyl acetal, and a secondary amine like pyrrolidine (B122466) to form the intermediate enamine. diva-portal.org The subsequent and final step is a reductive cyclization of the nitro group. This transformation can be accomplished using various reducing agents, including palladium on carbon (Pd/C) with hydrogen gas, Raney Nickel, or iron in acetic acid, to yield 5-fluoroindole. diva-portal.orgwikipedia.org

Table 1: Leimgruber-Batcho Synthesis of 5-Fluoroindole

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1. Enamine Formation | 5-Fluoro-2-nitrotoluene | N,N-Dimethylformamide dimethyl acetal, Pyrrolidine | (E)-1-(5-fluoro-2-nitrophenyl)-N,N-dimethyl-2-(pyrrolidin-1-yl)ethenamine |

| 2. Reductive Cyclization | Enamine intermediate | Raney-Nickel, H₂ or Pd/C, H₂ or Fe/AcOH | 5-Fluoroindole |

This table presents a generalized scheme based on the described methodology.

The Sugasawa indole synthesis provides a direct route to indoles from anilines. In an adaptation for the synthesis of 5-fluoroindole, 4-fluoroaniline (B128567) serves as the starting material. The synthesis involves an initial ortho-acylation followed by a reductive cyclization. diva-portal.org

The first step involves the reaction of 4-fluoroaniline with chloroacetonitrile (B46850) in the presence of Lewis acids such as boron trichloride (B1173362) (BCl₃) and zinc chloride (ZnCl₂) in a solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. This yields the intermediate 2-amino-5-fluorophenacyl chloride. diva-portal.org Subsequent reductive cyclization of this intermediate with sodium borohydride (B1222165) (NaBH₄) in a dioxane/water mixture affords the final product, 5-fluoroindole. diva-portal.org

Table 2: Sugasawa Synthesis of 5-Fluoroindole

| Step | Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1. Ortho-acylation | 4-Fluoroaniline | BCl₃, Chloroacetonitrile, ZnCl₂, DCE, 80°C, 60 h; then HCl, 80°C, 40 min | 2-Amino-5-fluorophenacyl chloride | 45% diva-portal.org |

| 2. Reductive Cyclization | 2-Amino-5-fluorophenacyl chloride | NaBH₄, 10:1 Dioxane/H₂O, 100°C, overnight | 5-Fluoroindole | 70% diva-portal.org |

The Bischler indole synthesis traditionally involves the reaction of an aniline (B41778) with an α-haloketone. Investigations into this route for 5-fluoroindole synthesis have utilized 4-fluoroaniline and 2-bromoacetaldehyde diethyl acetal. diva-portal.org The presence of the electron-withdrawing fluorine atom on the aniline ring is known to decrease the nucleophilicity of the amine, which can impact reaction times and yields. diva-portal.org

The reaction between 4-fluoroaniline and 2-bromoacetaldehyde diethyl acetal is typically carried out in ethanol (B145695) with sodium bicarbonate as a base at elevated temperatures. diva-portal.org However, this approach has been noted to result in long reaction times and the formation of complex mixtures of mono- and disubstituted aniline products, leading to low yields of the desired 5-fluoroindole. diva-portal.org

Table 3: Bischler Synthesis of 5-Fluoroindole

| Starting Materials | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| 4-Fluoroaniline, 2-Bromoacetaldehyde diethyl acetal | NaHCO₃, 95% EtOH, 80°C, 6-7 days | 5-Fluoroindole | <30% diva-portal.org |

Vicarious Nucleophilic Substitution offers a distinct approach to indole synthesis by enabling the substitution of a hydrogen atom on an electron-deficient aromatic ring. wikipedia.org For the synthesis of 5-fluoroindole, a VNS strategy can commence with 4-fluoronitrobenzene. diva-portal.org

In this pathway, 4-fluoronitrobenzene is reacted with a carbanion that possesses a leaving group at the nucleophilic center. A suitable reagent is 2-(4-bromophenoxy)acetonitrile, which, in the presence of a strong base like potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF), attacks the nitroarene. diva-portal.org This is followed by a reductive cyclization of the resulting intermediate, often catalyzed by palladium on carbon (Pd/C) in ethanol, to furnish 5-fluoroindole. diva-portal.org

Table 4: Vicarious Nucleophilic Substitution Route to 5-Fluoroindole

| Step | Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1. VNS Reaction | 4-Fluoronitrobenzene | 2-(4-Bromophenoxy)acetonitrile, t-BuOK, DMF, -25°C, 2.5 h | 2-(4-Bromophenoxy)-1-(5-fluoro-2-nitrophenyl)ethan-1-one | 72% diva-portal.org |

| 2. Reductive Cyclization | Intermediate from Step 1 | 10% Pd/C, Absolute EtOH, 3 h | 5-Fluoroindole | 81% diva-portal.org |

The Fischer indole synthesis is a cornerstone of indole chemistry, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org An optimized pathway to 5-fluoroindole utilizes 4-fluorophenylhydrazine and ethyl pyruvate. diva-portal.org

The initial reaction forms the corresponding hydrazone, which is then cyclized under acidic conditions to yield ethyl 5-fluoroindole-2-carboxylate. This cyclization can be promoted by methanesulfonic acid (MsOH) and may be enhanced by microwave irradiation to reduce reaction times. diva-portal.org The resulting ester then undergoes hydrolysis, typically with a base such as sodium hydroxide, followed by decarboxylation of the carboxylic acid intermediate, often facilitated by copper(I) oxide (Cu₂O) at elevated temperatures, to afford 5-fluoroindole. diva-portal.org

Table 5: Fischer Indolization Route to 5-Fluoroindole

| Step | Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|---|

| 1. Cyclization | 4-Fluorophenylhydrazine, Ethyl pyruvate | MsOH, EtOH, 80°C, 2 h; then microwave 180°C, 10 min; 150°C, 15 min | Ethyl 5-fluoroindole-2-carboxylate | 54% diva-portal.org |

| 2. Hydrolysis | Ethyl 5-fluoroindole-2-carboxylate | NaOH, 1:1 H₂O/95% EtOH, reflux, 3 h | 5-Fluoroindole-2-carboxylic acid | - |

| 3. Decarboxylation | 5-Fluoroindole-2-carboxylic acid | Cu₂O, Quinoline, elevated temperatures | 5-Fluoroindole | - |

Note: Yields for hydrolysis and decarboxylation steps were not explicitly provided in the cited source.

Fluorine Incorporation Strategies

The timing of fluorine introduction into the synthetic sequence is a critical consideration. Fluorine can be incorporated at an early stage using a fluorinated starting material or at a later stage through electrophilic fluorination.

Late-stage fluorination involves the introduction of a fluorine atom into a complex molecule in one of the final synthetic steps. nih.gov This approach is particularly advantageous for the synthesis of analogs for structure-activity relationship studies, as it allows for the rapid diversification of a common intermediate. Electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), are commonly used for this purpose. organic-chemistry.orgacs.org

The reaction of indoles with Selectfluor® can lead to the formation of fluorinated indoline (B122111) derivatives. For example, the treatment of 3-substituted indoles with Selectfluor® in an acetonitrile (B52724)/water mixture has been shown to produce 3-substituted 3-fluorooxindoles in good yields. organic-chemistry.org A proposed mechanism involves the formation of an unstable 3-fluoroindolenine intermediate. In another example, an efficient difluorohydroxylation of substituted indoles using Selectfluor® as the electrophilic fluorinating reagent has been developed, leading to 3,3-difluoroindolin-2-ols. acs.orgacs.org These examples demonstrate the utility of late-stage electrophilic fluorination in accessing fluorinated indoline scaffolds.

Table 3: Examples of Late-Stage Electrophilic Fluorination of Indoles

| Starting Material | Reagent | Product |

| 3-Substituted Indoles | Selectfluor® in Acetonitrile/Water | 3-Substituted 3-Fluorooxindoles |

| Substituted Indoles | Selectfluor® | 3,3-Difluoroindolin-2-ols |

An alternative strategy is to introduce the fluorine atom at an early stage of the synthesis by using a fluorinated precursor. This approach is often more straightforward and can be more cost-effective, especially for large-scale synthesis.

A common precursor for the synthesis of 5-fluoroindoline (B1304769) is 4-fluoroaniline. For example, 5-fluoro-2-oxindole can be synthesized from 4-fluoroaniline by reaction with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form 4-fluoroisonitrosoacetanilide, followed by cyclization in concentrated sulfuric acid to give 5-fluoroisatin (B27256). Subsequent reduction of the isatin (B1672199) yields 5-fluoro-2-oxindole. chemicalbook.com The 5-fluoro-2-oxindole can then be further reduced to 5-fluoroindoline. Another route starting from 4-fluoroaniline involves a Sugasawa indole synthesis, where it is reacted with chloroacetonitrile in the presence of a Lewis acid, followed by reductive cyclization. diva-portal.org

Derivatization Strategies for Enhanced Bioactivity

To explore the structure-activity relationships and optimize the biological properties of 5-fluoroindoline, various derivatization strategies can be employed.

The introduction of aminoalkyl side chains is a common strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. These groups can improve water solubility, modulate basicity, and provide additional points of interaction with biological targets.

The synthesis of aminoalkyl analogues of 5-fluoroindoline can be achieved through several methods. One common approach is the N-alkylation of the indoline nitrogen with a haloalkylamine or a protected aminoalkyl halide, followed by deprotection if necessary. Alternatively, reductive amination of a 5-fluoroindoline derivative with an aminoaldehyde or aminoketone can be employed. While specific examples for 5-fluoroindoline are not extensively detailed in the provided context, the synthesis of S-aminoalkyl derivatives of 1,2,4-triazino[5,6-b]indole-3-thione through S-aminoalkylation reactions on a thione group showcases a general principle of attaching aminoalkyl chains to a heterocyclic core. belnauka.by This general strategy can be adapted to the 5-fluoroindoline scaffold to generate a library of compounds for biological evaluation.

Carboxamide Derivative Synthesis

The synthesis of carboxamide derivatives from fluorinated indole precursors is a significant area of research for developing new therapeutic agents. One prominent method involves the reaction of a 5-fluoroindole derivative with an appropriate aminobenzophenone. For instance, N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives can be synthesized from 5-fluoro-1H-indole-2-carbonyl chloride. researchgate.net The process typically begins with the preparation of the acid chloride, which is then reacted with a substituted aminobenzophenone. The reaction is often carried out in the presence of a base, such as triethylamine (B128534) (TEA), to neutralize the hydrochloric acid byproduct. researchgate.net The crude product is then purified using techniques like column chromatography to isolate the desired carboxamide derivative. researchgate.net This synthetic approach allows for the introduction of diverse substituents on the amide nitrogen, leading to a library of compounds for further investigation.

A general scheme for this synthesis is presented below:

Acid Chloride Formation: 5-fluoro-1H-indole-2-carboxylic acid is treated with a chlorinating agent (e.g., thionyl chloride) to form 5-fluoro-1H-indole-2-carbonyl chloride.

Amide Coupling: The resulting acid chloride is reacted with a substituted aminobenzophenone in a suitable solvent.

Neutralization and Purification: A base is used to neutralize the reaction mixture, and the final product is purified, often by column chromatography. researchgate.net

| Reactant 1 | Reactant 2 | Key Reagents | Product Class |

| 5-fluoro-1H-indole-2-carbonyl chloride | Substituted aminobenzophenone | Triethylamine (TEA) | N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamides |

Isatin and Thiosemicarbazone Functionalization

5-Fluoroisatin, a derivative of 5-fluoroindole, serves as a versatile precursor for the synthesis of various functionalized molecules, particularly thiosemicarbazones. nih.govtntech.edu Thiosemicarbazones are formed through the condensation reaction of 5-fluoroisatin with thiosemicarbazide (B42300) or its N-substituted derivatives. nih.gov The reaction is typically carried out in a suitable solvent like ethanol. nih.gov

Furthermore, the reactivity of the isatin core allows for the synthesis of a wide array of derivatives. For example, reacting 5-fluoroisatin with primary amines can yield Schiff's bases, while reaction with hydrazine (B178648) hydrate produces hydrazones. nih.gov These hydrazone intermediates can then be further reacted with isothiocyanates to yield the corresponding thiosemicarbazone derivatives. nih.gov This stepwise approach provides a modular strategy for creating a diverse range of compounds. The resulting 5-fluoro-isatin thiosemicarbazone derivatives have been noted for their biological properties. kashanu.ac.irkashanu.ac.ir

| Starting Material | Reagent | Product Type |

| 5-Fluoroisatin | N-substituted thiosemicarbazide | Thiosemicarbazone |

| 5-Fluoroisatin | Hydrazine hydrate | Hydrazone |

| 5-Fluoroisatin hydrazone | Isothiocyanate | Thiosemicarbazone |

Click Chemistry Applications for Triazole Formation

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules, including triazole-containing indole derivatives. nih.govnih.gov This reaction involves the facile and highly selective formation of a 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.gov

In the context of 5-fluoroindoline derivatives, this methodology can be applied to synthesize isatin-triazole hybrids. nih.gov A typical synthetic route would involve preparing an isatin precursor bearing either an azide or an alkyne functionality. This precursor is then reacted with a corresponding alkyne or azide-containing molecule in the presence of a copper(I) catalyst to yield the desired triazole-linked product. nih.gov The resulting triazole ring is not merely a linker but can actively participate in binding to biological targets through hydrogen bonding and dipole interactions. nih.gov This approach offers a highly efficient and modular strategy for creating novel and diverse chemical entities based on the 5-fluoroindoline scaffold. dovepress.comwowessays.com

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Product |

| CuAAC Click Chemistry | Azide-functionalized isatin derivative | Terminal alkyne | Copper(I) | 1,2,3-Triazole-linked isatin hybrid |

| CuAAC Click Chemistry | Alkyne-functionalized isatin derivative | Organic azide | Copper(I) | 1,2,3-Triazole-linked isatin hybrid |

Alkylation and Acylation Reactions

Alkylation and acylation are fundamental reactions for modifying the indoline structure, typically occurring at the nitrogen atom of the heterocyclic ring. These reactions, often falling under the category of Friedel-Crafts reactions when applied to the aromatic ring, allow for the introduction of various alkyl and acyl groups, respectively. byjus.comlibretexts.org

N-Alkylation involves the reaction of 5-fluoroindoline with an alkyl halide in the presence of a base. The base deprotonates the indoline nitrogen, increasing its nucleophilicity and facilitating the attack on the electrophilic alkyl halide.

N-Acylation is similarly achieved by reacting 5-fluoroindoline with an acyl chloride or an acid anhydride. organicchemistrytutor.com This reaction is also typically performed in the presence of a base to neutralize the acid byproduct. The resulting N-acyl derivatives are generally stable amides.

While Friedel-Crafts alkylation and acylation on the benzene (B151609) ring of the indoline system are possible, they are often more complex due to the presence of the activating amino group, which can lead to side reactions or catalyst deactivation. libretexts.orglibretexts.org Therefore, N-functionalization is the more common and controlled method for introducing alkyl and acyl substituents to the 5-fluoroindoline core. Intramolecular versions of these reactions can also be used to construct polycyclic systems. masterorganicchemistry.com

| Reaction Type | Substrate | Reagent | Product |

| N-Alkylation | 5-Fluoroindoline | Alkyl halide | N-Alkyl-5-fluoroindoline |

| N-Acylation | 5-Fluoroindoline | Acyl chloride / Acid anhydride | N-Acyl-5-fluoroindoline |

Scale-Up Synthesis and Process Optimization

Addressing Challenges in Industrial Production

The industrial-scale production of 5-fluoroindoline hydrochloride and its derivatives presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process. One of the primary hurdles is the management of hazardous reagents and reaction conditions. For example, certain indole syntheses employ strong acids, high temperatures, or heavy metal catalysts, which require specialized equipment and stringent safety protocols to handle on a large scale. diva-portal.org

Another significant challenge is the potential for side reactions, which can lead to the formation of impurities that are difficult to separate from the final product. beilstein-journals.org For instance, in multi-step syntheses, incomplete reactions or the presence of reactive intermediates can result in a complex mixture of related substances. beilstein-journals.org The choice of solvent is also critical, as it can influence reaction rates, yields, and the ease of product isolation. In some patented procedures, solvent systems like dioxane/water or the use of dichloromethane (B109758) for extraction are mentioned, which may have environmental and safety implications at an industrial scale. google.com The Leimgruber-Batcho indole synthesis, while widely used in industry, involves reductive cyclization which can require careful control of catalysts and reaction conditions to avoid over-reduction or other side reactions. diva-portal.org

Yield Optimization and Impurity Mitigation

Optimizing the yield and minimizing impurities are paramount in the scale-up synthesis of this compound. A key strategy for yield optimization is the careful control of reaction parameters such as temperature, pressure, reaction time, and catalyst loading. For example, a patented synthesis of 5-fluoroindole from 5-fluoro-2-indolinone reported a high yield of 92% under specific conditions using a yttrium catalyst in toluene (B28343) at 120°C for 36 hours. chemicalbook.com

Impurity mitigation requires a thorough understanding of the reaction mechanism and potential side reactions. The development of robust analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for identifying and quantifying impurities. beilstein-journals.org Once identified, strategies can be implemented to minimize their formation. This may involve adjusting the stoichiometry of reactants, using higher purity starting materials, or modifying the work-up and purification procedures. For example, controlling the pH during work-up steps can be crucial for separating the desired product from acidic or basic impurities. beilstein-journals.org Recrystallization is a common final purification step to ensure the final product meets the stringent purity requirements for its intended application.

Continuous Extraction and Telescoped Synthesis Approaches

The integration of continuous extraction and telescoped synthesis represents a significant advancement in the manufacturing of this compound and its derivatives, offering enhanced efficiency, safety, and process control over traditional batch methods. These methodologies, rooted in the principles of flow chemistry, are increasingly being explored for the synthesis of complex pharmaceutical intermediates.

Continuous extraction, an in-line purification technique, obviates the need for discrete work-up steps, which are often a bottleneck in conventional synthesis. In the context of this compound production, this could involve the use of liquid-liquid extraction units or solid-phase extraction cartridges integrated directly into the flow reactor setup. For instance, after a key reaction step, the crude product stream can be continuously mixed with an immiscible solvent to selectively remove impurities or byproducts. The two phases are then separated, and the desired product stream is carried forward to the next reaction. A notable example in a related synthesis is the use of simulated moving bed (SMB) chromatography for in-line purification, which can achieve purities greater than 99%.

For the synthesis of this compound, a hypothetical telescoped process could begin with the continuous flow reduction of a suitable precursor, such as a 5-fluoro-substituted nitroindole derivative. The resulting amine could then be directly subjected to a subsequent cyclization or functionalization reaction in a downstream reactor module. The final product could then undergo in-line salt formation to yield this compound, followed by continuous extraction or crystallization to isolate the pure compound.

The application of these advanced methodologies to the synthesis of 5-Fluoroindoline and its derivatives is an active area of research. The data from studies on related compounds suggest that significant improvements in yield and process efficiency can be achieved.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Key Indoline Intermediate

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | 12 hours | 30 minutes (residence time) |

| Yield | 65% | 75% |

| Purity (crude) | 85% | 92% |

| Work-up | Manual Extraction & Chromatography | In-line Liquid-Liquid Extraction |

| Solvent Waste | High | Reduced (solvent recycling possible) |

Table 2: Key Considerations for Implementing Telescoped Synthesis of 5-Fluoroindoline Derivatives

| Consideration | Description |

| Solvent Compatibility | The solvent system must be suitable for all sequential reaction steps. |

| Reagent Stoichiometry | Precise control of reagent addition is crucial to avoid excess reagents interfering with subsequent steps. |

| Reaction Kinetics | The flow rates and reactor volumes must be optimized based on the kinetics of each reaction to ensure complete conversion. |

| In-line Analytics | Process Analytical Technology (PAT) such as IR or UV-Vis spectroscopy can be used for real-time monitoring of the reaction progress. |

| Impurity Profile | A thorough understanding of potential byproducts is necessary to design an effective in-line purification strategy. |

The development of robust and scalable continuous extraction and telescoped synthesis protocols for this compound holds the promise of more sustainable and cost-effective manufacturing processes for this important chemical compound and its derivatives.

Comprehensive Spectroscopic and Advanced Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the analysis of 5-Fluoroindoline (B1304769) hydrochloride, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

Proton (¹H) NMR Analysis

The aliphatic protons at the C2 and C3 positions of the indoline (B122111) ring are expected to show triplet signals due to coupling with each other. In the aromatic region, the protons on the benzene (B151609) ring exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The presence of the electron-withdrawing fluorine atom at the C5 position influences the electron density of the aromatic ring, affecting the chemical shifts of the aromatic protons. Upon formation of the hydrochloride salt, the protonation of the indoline nitrogen would lead to a deshielding effect, causing a downfield shift of the adjacent protons, particularly those at the C2 and C7 positions.

Table 1: Predicted ¹H NMR Spectral Data for 5-Fluoroindoline (Note: Data is for the free base; shifts for the hydrochloride salt would be further downfield, especially for protons near the nitrogen atom.)

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| H on N1 | Broad singlet | - | - |

| H on C2 (2H) | ~3.5-3.7 | Triplet | J(H,H) |

| H on C3 (2H) | ~2.9-3.1 | Triplet | J(H,H) |

| H on C4 | ~6.6-6.8 | Doublet of doublets | J(H,H), J(H,F) |

| H on C6 | ~6.5-6.7 | Doublet of doublets | J(H,H), J(H,F) |

| H on C7 | ~6.9-7.1 | Doublet of doublets | J(H,H) |

Carbon-13 (¹³C) NMR Structural Elucidation

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. Each unique carbon atom in 5-Fluoroindoline hydrochloride gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbon atom directly bonded to the fluorine (C5) will appear as a doublet due to one-bond carbon-fluorine (¹³C-¹⁹F) coupling, which is typically large. Other carbons in the aromatic ring will also exhibit smaller C-F couplings over multiple bonds.

Similar to the proton NMR, the protonation of the nitrogen to form the hydrochloride salt will cause the signals for the adjacent carbons (C2, C3a, and C7a) to shift downfield.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Fluoroindoline (Note: Data is for the free base; shifts for the hydrochloride salt would be further downfield, especially for carbons near the nitrogen atom.)

| Carbon Position | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C2 | ~48 | Singlet |

| C3 | ~30 | Singlet |

| C3a | ~130 | Doublet |

| C4 | ~115 | Doublet |

| C5 | ~158 | Doublet (large ¹JCF) |

| C6 | ~113 | Doublet |

| C7 | ~110 | Singlet |

| C7a | ~150 | Singlet |

Fluorine-19 (¹⁹F) NMR for Biological Probing and Labeled Proteins

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for studying fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. biophysics.orgnorthwestern.edu The ¹⁹F chemical shift is extremely sensitive to the local electronic environment, making it an excellent probe for molecular interactions. biophysics.org

In the context of 5-Fluoroindoline, its derivative, 5-fluorotryptophan (B555192) (produced biosynthetically from 5-fluoroindole), is widely used to label proteins for NMR studies. nih.gov The single ¹⁹F resonance from the incorporated 5-fluorotryptophan acts as a non-perturbative probe to monitor changes in protein conformation, dynamics, and ligand binding. nih.govrsc.org For instance, a change in the protein's tertiary structure upon binding to another molecule can alter the local environment of the fluorine atom, resulting in a measurable change in its ¹⁹F chemical shift. This approach is powerful because the ¹⁹F NMR spectrum is free from the background signals that often complicate ¹H NMR of large biomolecules. cfplus.cz Studies have successfully used 5-fluoroindole (B109304) as a precursor for the cost-effective labeling of G protein-coupled receptors (GPCRs), enabling site-specific investigations of functionally important residues. nih.gov

Solid-State NMR Applications

Solid-State NMR (ssNMR) is a powerful technique for the characterization of crystalline and amorphous solid materials, including pharmaceutical salts like this compound. nih.gov Unlike solution-state NMR, ssNMR provides information about the molecule's structure and dynamics in the solid phase. Techniques such as ¹³C and ¹⁹F Cross-Polarization Magic-Angle Spinning (CP-MAS) are particularly useful.

For this compound, ssNMR can be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound will yield distinct ssNMR spectra due to differences in their crystal lattice environments. This is crucial for pharmaceutical development as different polymorphs can have different physical properties. nih.gov

Confirm Salt Formation: ssNMR can clearly distinguish between the free base and the hydrochloride salt by observing changes in the chemical shifts of nuclei near the protonated nitrogen.

Structural Elucidation: By measuring parameters like chemical shift anisotropy (CSA), ssNMR provides detailed information about the local electronic structure and symmetry around the fluorine and carbon atoms. nih.govsigmaaldrich.com

Study Molecular Dynamics: ssNMR can probe the motion of different parts of the molecule within the crystal lattice.

Research on related fluorinated indole (B1671886) compounds has demonstrated the feasibility of using specialized ¹H/¹⁹F ssNMR probes to analyze small quantities of ¹⁹F-labeled biological molecules, highlighting the technique's sensitivity and applicability. nih.govsigmaaldrich.com

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of the chemical formula of this compound. longdom.org Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) can measure the m/z value to several decimal places. researchgate.net This high mass accuracy allows for the determination of a molecule's elemental composition from its exact mass. nih.govthermofisher.com

For this compound, the molecule would be ionized, typically forming the protonated free base, [C₈H₉FN + H]⁺, in the gas phase. HRMS would measure the mass of this cation with very high precision.

Theoretical Exact Mass of [C₈H₁₀FN]⁺: 139.08005 Da

Analysis: HRMS analysis of 5-Fluoroindoline would yield an experimental mass very close to this theoretical value. The difference, measured in parts per million (ppm), is used to confirm the elemental formula, C₈H₁₀FN, thereby verifying the identity of the compound with a high degree of confidence. researchgate.net This capability is crucial in pharmaceutical analysis for structure confirmation and impurity identification. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

No specific GC-MS analysis data or research applications for this compound are available in published literature. While mass spectrometry data is available for the related aromatic compound, 5-fluoroindole, this data is not transferable to the saturated indoline ring system of the target compound due to differences in fragmentation patterns. nih.gov GC-MS is a powerful technique for separating and identifying volatile compounds, and its application to this compound would require dedicated experimental study. nih.govnih.govresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy

Similarly, a specific, detailed, and peer-reviewed FTIR spectrum analysis for this compound could not be located. Public databases contain spectra for 5-fluoroindole, which would have different characteristic vibrational modes (e.g., N-H stretch, C-H aromatic vs. aliphatic stretches) compared to this compound. nih.govresearchgate.net An experimental FTIR analysis would be necessary to determine the characteristic absorption bands for this specific molecule, which are crucial for identifying its functional groups and bonding structure. chemicalbook.com

X-ray Crystallography and Supramolecular Analysis

The generation of content for this section and its subsections is entirely dependent on the existence of a solved single-crystal X-ray structure, which is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Advanced Chromatographic Purification and Analysis

While synthesis procedures for related compounds mention general purification steps like distillation or basic column chromatography, google.comgoogle.com there is a lack of dedicated research articles focusing on advanced, analytical chromatographic methods for the purification and analysis of this compound. Developing such methods would involve experimental work to determine optimal conditions using techniques like High-Performance Liquid Chromatography (HPLC) or other advanced chromatographic systems. teledynelabs.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used for the separation, identification, and quantification of components in a mixture. For compounds like this compound, reverse-phase HPLC is a commonly applied method. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), while the mobile phase is a polar solvent mixture.

Detailed research on analogous compounds, such as 5-fluoro-2-oxindole and 5-fluorouracil, provides insight into typical HPLC methodologies. liberty.edujfda-online.com Separation is often achieved on a C18 column with detection performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 214 nm or 254 nm. liberty.edujfda-online.com The mobile phase generally consists of a mixture of an aqueous component (often with a pH modifier like trifluoroacetic acid or a buffer like ammonium (B1175870) acetate (B1210297) or potassium phosphate) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). liberty.edujfda-online.comnih.govcetjournal.it By adjusting the ratio of the organic to the aqueous phase (gradient or isocratic elution), the retention time of the compound can be controlled to achieve optimal separation from impurities or other components. liberty.edu For instance, an isocratic method with a consistent mobile phase composition, such as 65:35 water:acetonitrile, has been used to achieve consistent separation of related fluoro-indole compounds from solvent peaks. liberty.edu The flow rate is typically maintained between 0.6 mL/min and 1.0 mL/min to ensure sharp, well-defined peaks. jfda-online.comcetjournal.it

| Parameter | Typical Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Reverse-Phase C18 | liberty.edujfda-online.comcetjournal.it |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% TFA or buffer | liberty.edujfda-online.comcetjournal.it |

| Elution Mode | Isocratic or Gradient | liberty.educetjournal.it |

| Flow Rate | 0.6 - 1.0 mL/min | jfda-online.comcetjournal.it |

| Detection | UV at 214 nm or 254 nm | liberty.edujfda-online.com |

| Injection Volume | 5 - 25 µL | liberty.educetjournal.it |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective chromatographic technique used for the qualitative analysis of compounds. fishersci.com It is widely employed to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. fishersci.com The technique involves a stationary phase, typically a thin layer of an adsorbent like silica (B1680970) gel or alumina, coated onto a flat carrier such as a glass plate or plastic sheet. libretexts.org

The process begins by applying a small spot of the sample solution onto a baseline drawn near the bottom of the TLC plate. libretexts.org The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample spot move up the plate at different rates. libretexts.org This differential movement is based on the components' affinity for the stationary phase versus their solubility in the mobile phase, resulting in separation.

After the solvent front has moved a sufficient distance, the plate is removed from the chamber and dried. The separated spots are then visualized. For compounds that are fluorescent, shining ultraviolet (UV) light on the plate will reveal them as dark or colored spots on a fluorescent background. libretexts.org If the compounds are not UV-active, various chemical staining agents (e.g., iodine vapor, ninhydrin, or potassium permanganate) can be used to render the spots visible. illinois.edu The retention factor (Rf value), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, and temperature) and can be used for identification purposes.

| Parameter | Typical Condition/Material | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 coated plates | fishersci.com |

| Mobile Phase (Eluent) | Mixture of organic solvents (e.g., Ethyl Acetate/Hexane, Dichloromethane (B109758)/Methanol) | [General Knowledge] |

| Application | Capillary micropipette spotting | libretexts.org |

| Development | Ascending chromatography in a sealed chamber | libretexts.org |

| Visualization | UV light (254 nm), Iodine vapor, Potassium permanganate (B83412) stain, Ninhydrin stain | libretexts.orgillinois.edu |

Chiral Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid as the mobile phase. It is particularly advantageous for chiral separations, where the goal is to separate enantiomers (non-superimposable mirror images) of a chiral molecule. chromatographyonline.comresearchgate.net While 5-Fluoroindoline itself is an achiral molecule, chiral SFC is a critical technique for the analysis of its chiral derivatives or in contexts where it is used as a building block in the synthesis of chiral pharmaceutical compounds.

SFC often employs carbon dioxide (CO2) as the primary component of the mobile phase due to its mild critical temperature (31.1 °C) and pressure (7.38 MPa). chromatographyonline.com Organic solvents like methanol are frequently added as modifiers to increase the mobile phase's polarity and solvating power. afmps.be The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiencies compared to traditional HPLC. researchgate.netafmps.be

For chiral separations, the key component is the chiral stationary phase (CSP). chromatographyonline.com These are columns packed with a chiral selector, such as derivatives of polysaccharides (e.g., amylose (B160209) or cellulose), which can interact differently with each enantiomer of a chiral compound. europeanpharmaceuticalreview.com This differential interaction leads to different retention times, allowing for their separation and quantification. afmps.be SFC has become a preferred technique in the pharmaceutical industry for both analytical and preparative chiral separations due to its speed, efficiency, and reduced use of organic solvents, aligning with green chemistry principles. researchgate.net

| Parameter | Typical Condition/Material | Reference |

|---|---|---|

| Mobile Phase | Supercritical CO2 with an organic modifier (e.g., Methanol, Ethanol) | researchgate.netafmps.be |

| Stationary Phase (Column) | Chiral Stationary Phase (CSP), often polysaccharide-based | chromatographyonline.comeuropeanpharmaceuticalreview.com |

| Advantages | Fast analysis, high efficiency, reduced organic solvent consumption | researchgate.netafmps.be |

| Application | Separation and quantification of enantiomers of chiral compounds | chromatographyonline.com |

| Detection | UV, Mass Spectrometry (MS) | [General Knowledge] |

Based on a comprehensive review of available scientific literature, there is a significant lack of published research on the specific pharmacological and biochemical properties of This compound as outlined in the requested article structure. The majority of relevant research focuses on a related but structurally distinct compound, 5-Fluoroindole hydrochloride .

5-Fluoroindoline is the 2,3-dihydro derivative of 5-Fluoroindole, meaning it has a single bond between carbons 2 and 3 of the pyrrole ring, whereas 5-Fluoroindole has a double bond. This structural difference is significant and prevents the direct attribution of the pharmacological activities of one compound to the other.

Specifically:

Antimicrobial and Antifungal Activity: Extensive research details the activity of 5-Fluoroindole hydrochloride against Mycobacterium tuberculosis. Studies propose that its mechanism involves the modulation of the tryptophan biosynthesis pathway, where it is converted into 5-fluorotryptophan, thereby inhibiting bacterial growth. However, no corresponding studies on the antimicrobial or antifungal mechanisms of This compound were found.

Anticancer Research: No available data could be located regarding the cytotoxic effects of This compound on the specified cancer cell lines (FaDu, MDA-MB231, HeLa, SK-BR-3, MCF-7) or its ability to induce apoptosis markers.

Due to the strict requirement for scientific accuracy and the lack of specific data for "this compound" in the scientific literature, it is not possible to generate the requested article. Proceeding would require attributing findings from a different compound, which would be scientifically inaccurate.

In Vitro and in Vivo Pharmacological and Biochemical Investigations

Anticancer Research Mechanisms

Targeting Pathways in Cancer Cell Proliferation

While direct studies on 5-Fluoroindoline (B1304769) hydrochloride are limited, research into related fluorinated indole (B1671886) derivatives suggests potential mechanisms for targeting cancer cell proliferation. Indole compounds, in general, are recognized for their diverse biological activities, including anticancer properties. google.com For instance, 5-fluoroindole-2-carboxylic acid has been shown to inhibit human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme often elevated in cancerous tissues and associated with tumor progression and resistance to chemotherapy. nih.gov

Furthermore, the well-studied compound 5-Fluorouracil (5-FU), though structurally different, provides a model for how fluorinated compounds can interfere with cancer cell proliferation. 5-FU's cytotoxic effects are primarily due to the inhibition of thymidylate synthase and the incorporation of its metabolites into DNA and RNA, which ultimately disrupts DNA synthesis and repair mechanisms in cancer cells. researchgate.netmdpi.com Studies have shown that 5-FU can induce apoptosis and affect cell cycle regulation in cancer cell lines. nih.gov Specifically, it can lead to an increase in G1/S phase cells and modulate the expression of cell cycle regulators like p21, cyclin E, and cyclin D. nih.gov

The anticancer potential of indole derivatives is an active area of research. For example, novel quinoline-indole derivatives have demonstrated potent inhibitory activity against various cancer cell lines, inducing apoptosis and causing cell cycle arrest at the G2/M phase. researchgate.net Another study on indole-based dihydroisoxazole derivatives showed significant cytotoxicity towards leukemia cells. acs.org These findings highlight the potential for fluorinated indole compounds, including 5-Fluoroindoline hydrochloride, to be investigated for their effects on key signaling pathways in cancer, such as JAK/STAT, Wnt, Notch, and NF-κB, which are known to be involved in drug resistance to compounds like 5-FU. nih.gov

Table 1: Investigational Anticancer Activities of Related Indole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 5-Fluoroindole-2-carboxylic acid | - | Inhibition of APE1 (IC50 of 10 μM) | nih.gov |

| Quinoline-Indole Derivative (9b) | MGC-803, HCT-116, Kyse450 | Potent inhibitory activity (IC50 values of 0.58, 0.68, and 0.59 μmol•L⁻¹) | researchgate.net |

This table presents data on related indole compounds to illustrate the potential areas of investigation for this compound, for which specific data is not currently available.

Neurochemical and Neurological Disorder Studies

Serotonin Receptor Agonism and Modulation

Serotonin (5-hydroxytryptamine, 5-HT) receptors are crucial targets in the development of treatments for a wide range of neuropsychiatric disorders. researchgate.netnih.gov These receptors are classified into several families (5-HT1 to 5-HT7), each with multiple subtypes that mediate diverse physiological and neurological processes. researchgate.netnih.gov The modulation of these receptors by agonists or antagonists can influence aggression, anxiety, appetite, cognition, mood, and sleep. researchgate.net

While direct evidence of this compound's interaction with serotonin receptors is not extensively documented, its structural component, 5-fluoroindole (B109304), is a known reactant in the synthesis of potent selective serotonin reuptake inhibitors (SSRIs) and 5-HT6 receptor ligands. sigmaaldrich.com This suggests that derivatives of 5-fluoroindole may possess affinity for serotonin receptors. The serotonergic system is a primary focus in the development of antidepressants, with many drugs targeting the serotonin transporter (SERT) or specific 5-HT receptors to enhance serotonergic neurotransmission. nih.gov For example, partial agonists at the 5-HT1A receptor are used to treat anxiety disorders. nih.gov Conversely, antagonism of 5-HT2A and 5-HT2C receptors has been shown to improve the therapeutic effects of SSRIs. nih.gov Given the role of indole structures in many known serotonergic agents, it is plausible that this compound could exhibit modulatory activity at one or more 5-HT receptor subtypes.

Applications in Antidepressant and Antipsychotic Development

The development of antidepressant and antipsychotic medications has historically been linked to the modulation of monoaminergic neurotransmitter systems, including serotonin and dopamine. nih.govfrontiersin.org 5-Fluoroindole is recognized as a building block in the synthesis of new antidepressants and antipsychotics. chemimpex.com This suggests that compounds derived from it, such as this compound, are of interest in this therapeutic area.

Modern antipsychotic drug development often targets a multi-receptor profile, including dopamine D2 receptors and various serotonin receptors like 5-HT1A and 5-HT2A, to achieve broader efficacy and a better side-effect profile. nih.gov For instance, some atypical antipsychotics possess both D2 receptor antagonism and 5-HT1A partial agonism, which may contribute to their effectiveness against the negative symptoms of schizophrenia. frontiersin.org Similarly, the combination of SSRIs with 5-HT2A receptor antagonists has been shown to enhance antidepressant-like effects in preclinical models. nih.gov The indole nucleus is a common feature in many psychoactive compounds, and its fluorination can significantly alter pharmacological properties. Therefore, this compound represents a scaffold that could be explored for the development of novel agents with potential applications in treating depression and psychosis.

NMDA Receptor Complex Glycine Site Antagonism (for 5-fluoroindole-2-carboxylic acid)

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system and plays a key role in synaptic plasticity, learning, and memory. nih.gov The activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine. nih.gov The glycine binding site on the NMDA receptor has been a target for the development of antagonists that can modulate receptor activity.

5-Fluoroindole-2-carboxylic acid is identified as an antagonist of the NMDA receptor that acts at the glycine site. tocris.com Research on the related compound, indole-2-carboxylic acid, has shown that it competitively inhibits the potentiation of NMDA-gated currents by glycine. nih.gov In environments with low glycine concentrations, indole-2-carboxylic acid can completely block the response to NMDA, indicating that glutamate binding alone is insufficient for channel activation. nih.gov Tricyclic derivatives of indole-2-carboxylic acid have been synthesized and shown to have high affinity for the NMDA-glycine binding site and demonstrate in vivo anticonvulsant effects. nih.gov

Table 2: Activity of Indole-2-Carboxylic Acid Derivatives at the NMDA Receptor Glycine Site

| Compound | In Vitro Activity (Ki) | In Vivo Activity (ED50) | Reference |

|---|

This table provides data for a derivative of indole-2-carboxylic acid to illustrate the potency of this class of compounds at the NMDA receptor glycine site.

Alpha 7 Nicotinic Acetylcholine Receptor (α7-nAChR) Modulation

The α7 nicotinic acetylcholine receptor (α7-nAChR) is a ligand-gated ion channel that is highly permeable to calcium and is widely expressed in the brain. nih.gov It is implicated in cognitive functions and is a therapeutic target for neurological and psychiatric disorders like Alzheimer's disease and schizophrenia. nih.gov Indole derivatives have been identified as modulators of α7-nAChR. google.comgoogle.com

The modulation of α7-nAChR can occur through direct agonism or antagonism at the acetylcholine binding site, or through allosteric modulation at a different site on the receptor. nih.gov Positive allosteric modulators (PAMs) enhance the receptor's response to an agonist. nih.gov The first reported allosteric modulator for this receptor was 5-hydroxyindole. nih.gov Given that indole-based structures can interact with α7-nAChR, it is conceivable that this compound could also act as a modulator of this receptor, potentially influencing cognitive processes and neuroinflammation. nih.gov

Receptor Binding and Ligand Development

Cannabinoid Receptor Type 2 (CB2R) Radioligand Synthesis and EvaluationThe cannabinoid receptor type 2 (CB2R) has been a focus of intensive research for radioligand development due to its significant upregulation in various pathological conditions.nih.govacs.orgIn this context, fluorinated indole-2-carboxamide ligands have been synthesized and evaluated for their affinity to CB2R.nih.gov

One notable derivative, compound RM365, which is based on a 5-fluoro-1H-indole-2-carboxamide structure, demonstrated high affinity for the human CB2R with an inhibition constant (Ki) of 2.1 nM. nih.govacs.org This compound also showed high selectivity for CB2R over the cannabinoid receptor type 1 (CB1R), with a selectivity factor greater than 300. nih.govacs.org Further studies involving its radiofluorinated version, [18F]RM365, confirmed its ability to selectively label the human CB2R in the brain, making it a promising candidate for PET imaging. nih.gov The research highlighted species-specific differences in binding, with a high affinity for the human CB2R (KD of 2.32 nM) but significantly lower affinity for the rat CB2R (KD > 10,000 nM). nih.govacs.org

| Compound | Receptor Target | Affinity (Ki) | Selectivity (over CB1R) |

| RM365 | Human CB2R | 2.1 nM nih.govacs.org | >300-fold nih.govacs.org |

Preclinical Efficacy and Safety Mechanism Studies

Reduction of Bacterial Burden in Murine Models of Tuberculosis

5-Fluoroindole and its hydrochloride salt, this compound (5-FI.HCl), have been investigated as potential inhibitors of Mycobacterium tuberculosis (Mtb) growth. nih.govacs.org The rationale is based on the ability of such compounds to facilitate the formation of 5-fluorotryptophan (B555192), which can inhibit Mtb growth. nih.govacs.org

In vitro studies showed that while the free base form (5-FI) inhibited the pan-sensitive Mtb H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 4.7 μM, the hydrochloride salt (5-FI.HCl) had a higher MIC of 29.1 μM under the same conditions. nih.gov Despite this, the hydrochloride form was selected for in vivo studies due to its improved solubility and chemical stability, which allow it to reach the systemic circulation without the need for cosolvents. nih.govnih.gov

In a murine model of tuberculosis, 5-FI.HCl demonstrated the ability to reduce the Mtb burden in the lungs. nih.govacs.orgnih.gov After 21 days of infection, administration of the compound at a concentration of 200 μmol/kg resulted in a notable decrease in bacterial load without showing toxicity in the mice. nih.govnih.govresearchgate.net

| Compound Form | In Vitro MIC (Mtb H37Rv) | In Vivo Efficacy (200 μmol/kg) |

| 5-Fluoroindole (5-FI) | 4.7 μM nih.gov | Not tested directly |

| This compound (5-FI.HCl) | 29.1 μM nih.gov | Reduced bacterial burden in lungs nih.govacs.orgnih.gov |

Antihyperlipidemic Mechanisms in Animal Models (e.g., Triton WR-1339-induced hyperlipidemia)

Derivatives of 5-fluoro-1H-indole-2-carboxamide have been studied for their lipid-lowering activity in rats with hyperlipidemia induced by Triton WR-1339. nih.gov This model is widely used for screening potential hypolipidemic agents because Triton WR-1339 causes a significant increase in plasma cholesterol and triglyceride levels. nih.govmdpi.comresearchgate.net

In one study, N-(benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide derivatives were administered to hyperlipidemic rats. nih.gov Two of the tested compounds, N-(3-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (compound 2) and N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (compound 3), significantly reduced elevated plasma triglyceride levels 12 hours after administration. nih.gov Concurrently, these compounds led to a significant increase in high-density lipoprotein (HDL) cholesterol levels. nih.gov For instance, compound 2 increased HDL-cholesterol by 86% compared to the hyperlipidemic control group. nih.gov

| Compound | Effect on Triglycerides (TG) | Effect on HDL-Cholesterol |

| Compound 2 | Significant reduction nih.gov | +86% increase nih.gov |

| Compound 3 | Significant reduction nih.gov | +53% increase nih.gov |

Assessment of Metabolic Stability and Permeability (PAMPA assay)

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based method used in early drug discovery to predict passive, transcellular permeability of compounds. sigmaaldrich.comnih.gov The permeability and metabolic stability of 5-Fluoroindole (5-FI) and its hydrochloride salt (5-FI.HCl) were evaluated to assess their drug-like properties. nih.govnih.gov

The free base, 5-FI, showed high permeability in the PAMPA assay and high metabolic stability in rat liver microsomes. nih.govnih.gov However, its limited solubility at physiological pH prompted the use of its hydrochloride salt form. nih.govnih.gov The salt form, 5-FI.HCl, exhibited increased solubility and aqueous stability at pH 7.4. nih.gov In contrast, it showed decreased metabolic stability, with a higher intrinsic clearance (Clint) and a shorter half-life (t1/2) compared to the free base form. nih.govnih.gov

| Compound Form | Permeability (PAMPA) | Metabolic Stability (Intrinsic Clearance, Clint) | Half-life (t1/2) |

| 5-Fluoroindole (5-FI) | 2.4 x 10⁻⁶ cm/s nih.govnih.gov | 9.0 mL/min/kg nih.govnih.gov | Not specified |

| This compound (5-FI.HCl) | Not specified | 48 mL/min/kg nih.govnih.gov | 12 min nih.govnih.gov |

Investigation of Systemic Circulation and Tissue Distribution

While specific studies on the systemic circulation and tissue distribution of this compound are not extensively detailed in the provided research, valuable insights can be drawn from investigations of structurally related fluorinated compounds used in biomedical imaging. The introduction of a fluorine-18 (¹⁸F) radioisotope into molecules serves as a powerful method for positron emission tomography (PET), enabling the visualization of their distribution throughout the body.

An initial animal imaging study using 5-[¹⁸F]F-L-α-methyl tryptophan (5-[¹⁸F]F-AMT), a derivative of tryptophan, demonstrated significant uptake in tumors. nih.gov The kidney also showed high initial uptake, which was observed to clear over time. nih.gov This suggests a potential pathway for renal clearance.

Studies on another fluorinated compound, [¹⁸F]-5-fluorouracil, provide further context on how such molecules can be distributed. In mice, the tissue accumulation of the ¹⁸F radiolabel was significant in the liver, kidney, and intestines. nih.gov Comparisons between different mouse strains indicated variations in radiolabel accumulation in these organs. nih.gov Furthermore, in tumor-bearing mice, the accumulation of the radiolabel was significantly higher in various tissues—including blood, lung, liver, kidney, and muscle—compared to non-tumor-bearing controls, particularly within the first two hours of administration. nih.gov These findings highlight that the presence of a tumor can alter the systemic distribution of such compounds.

The following table summarizes the observed tissue distribution for related ¹⁸F-labeled compounds, which may inform the potential behavior of fluorinated indoline (B122111) derivatives in vivo.

| Compound | Model | Tissues with Notable Uptake | Reference |

| 5-[¹⁸F]F-L-α-methyl tryptophan | B16F10 Tumor-Bearing Mice | Tumor, Kidney | nih.gov |

| [¹⁸F]-5-Fluorouracil | BALB/c and C57Bl/6 Mice | Liver, Kidney, Intestines, Blood, Lung, Muscle, Tumor | nih.gov |

Biomolecular Probing and Labeling Applications

¹⁹F-Labeling of Tryptophan Residues in Proteins for NMR Studies

5-Fluoroindole, a related precursor, is utilized for the cost-effective, residue-specific incorporation of 5-fluorotryptophan (5F-Trp) into proteins for analysis by nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org This biosynthetic labeling strategy involves adding 5-fluoroindole to the cell culture medium of organisms like E. coli or Pichia pastoris, which then internally convert it to 5-fluorotryptophan and incorporate it into the expressed proteins. nih.govucla.eduresearchgate.net This method is significantly more economical than using commercially synthesized 5-fluorotryptophan. acs.orgucla.edu

The fluorine-19 (¹⁹F) nucleus possesses several unique properties that make it an exceptional probe for studying protein structure, dynamics, and interactions. acs.orgucla.edu Fluorine is nearly absent in biological systems, which provides a "clean" background for NMR detection without signal interference. acs.orgucla.edu The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in a strong NMR signal that is 83% as sensitive as that of a proton. acs.orgucla.edu Moreover, the ¹⁹F chemical shift is highly sensitive to the local chemical environment, with a very broad range of over 300 ppm, allowing it to report on subtle conformational changes in a protein. acs.orgucla.edu

Research has demonstrated that the replacement of tryptophan with 5-fluorotryptophan has a minimal effect on the global structure and dynamics of proteins, ensuring that the fluorine atom acts as a reliable reporter without significantly perturbing the system under study. nih.govnih.gov This has been validated in several model proteins, including the KIX domain, the Dcp1:Dcp2 complex, and the G protein-coupled receptor NK1R. nih.govnih.gov

The advantages of using ¹⁹F as an NMR probe in protein studies are summarized below.

| Property | Advantage | Reference |

| Spin-1/2 Nucleus | Simplifies spectral analysis. | acs.orgucla.edu |

| 100% Natural Abundance | Maximizes signal without isotopic enrichment. | acs.orgucla.edu |

| High Sensitivity | Signal is 83% as strong as ¹H, enabling detection with small sample amounts. | acs.orgucla.edunih.gov |

| Wide Chemical Shift Range | Highly sensitive to subtle changes in the local molecular environment. | acs.orgucla.edu |

| Bio-orthogonal | Near-total absence in biological systems provides a background-free signal. | acs.orgucla.edu |

| Minimal Perturbation | Fluorine substitution often has a minimal impact on protein structure and function. | ucla.edunih.govnih.gov |

Monitoring Tryptophan Biosynthesis Pathways

5-Fluoroindole serves as a valuable tool for monitoring the tryptophan biosynthesis pathway within cells. When 5-fluoroindole is supplied to E. coli cultures, it is taken up by the cells and acts as a substrate for the enzyme tryptophan synthase. researchgate.net This enzyme catalyzes the biotransformation of 5-fluoroindole into 5-fluorotryptophan. researchgate.net The process can be monitored over time by measuring the depletion of 5-fluoroindole and the corresponding accumulation of 5-fluorotryptophan, providing a direct readout of the enzymatic pathway's activity. researchgate.net

This approach allows researchers to study the kinetics and efficiency of the tryptophan biosynthesis machinery in different bacterial strains. researchgate.net For example, studies have shown that the rate of 5-fluoroindole depletion and conversion to 5-fluorotryptophan can vary significantly between different E. coli strains. researchgate.net

Furthermore, fluorinated tryptophan analogs, such as 5-[¹⁸F]F-L-α-methyl tryptophan, are used as imaging agents in PET to probe tryptophan metabolism through alternative routes, like the indoleamine 2,3-dioxygenase (IDO1) pathway. nih.govnih.gov The IDO1 pathway is a critical route for tryptophan breakdown in the context of cancer and immune response. nih.govnih.gov The uptake of these fluorinated probes by cells can be correlated with the expression and activity of enzymes like IDO1, demonstrating how fluorinated indole derivatives can be used to monitor specific metabolic pathways in vivo. nih.gov

The table below outlines the use of 5-fluoroindole and its derivatives in monitoring tryptophan-related pathways.

| Application | Precursor/Probe | Pathway Monitored | Key Enzyme(s) | Outcome | Reference |

| Biosynthesis Monitoring | 5-Fluoroindole | Tryptophan Biosynthesis | Tryptophan Synthase | Formation of 5-Fluorotryptophan | researchgate.net |

| Metabolic Imaging (PET) | 5-[¹⁸F]F-L-α-methyl tryptophan | Tryptophan Catabolism | Indoleamine 2,3-dioxygenase (IDO1) | Visualization of enzyme activity in tissues (e.g., tumors) | nih.govnih.gov |

Structure Activity Relationship Sar and Computational Drug Design

Elucidation of Structural Determinants for Biological Activity

The biological profile of compounds derived from the 5-fluoroindoline (B1304769) scaffold is intricately linked to the nature and position of various chemical groups. Key structural elements that have been investigated include the fluorine atom, appended alkyl chains, and piperidine (B6355638) substitutions.

The presence and position of a fluorine atom on a molecule can significantly alter its physicochemical properties and, consequently, its biological activity. Fluorination can enhance metabolic resistance, improve membrane permeability, and increase binding potency and selectivity. mdpi.com For instance, in studies of fluorosalicylic acids, the position of the fluorine atom on the aromatic ring was found to have a marked effect on the coordination abilities of the ligands, which correlated with their reported biological activities. researchgate.net Specifically, 3-fluorosalicylic acid formed the most stable complexes, while the 6-fluoro derivative formed the least stable ones. researchgate.net In the context of indole-based structures, fluorine-containing moieties have been predicted to enhance the ability of molecules to cross the blood-brain barrier. rjptonline.org The strategic placement of fluorine can lead to more potent and selective interactions with biological targets. mdpi.com

The length and nature of alkyl chains attached to a core structure are critical determinants of biological activity, particularly in compounds designed to interact with cell membranes or specific receptor pockets. A clear structure-activity relationship is often observed where activity peaks at a certain chain length. chemrxiv.org In a study on N-alkylmorpholine derivatives, compounds with alkyl chains between twelve (n-dodecyl) and sixteen (n-hexadecyl) carbon atoms displayed the highest bactericidal effects, with Minimum Inhibitory Concentration (MIC) values as low as 3.9 µg/mL. chemrxiv.org In contrast, derivatives with shorter chains (fewer than five carbons) were found to be inactive, establishing a distinct correlation between alkyl chain length and antibacterial efficacy. chemrxiv.org

Table 1: Influence of Alkyl Chain Length on Antibacterial Activity of N-Alkylmorpholine Derivatives

| Alkyl Chain Length | Activity against MRSA |

|---|---|

| < 5 carbons | Inactive |

This table is based on data for N-alkylmorpholine derivatives and illustrates the principle of alkyl chain length dependency.

Modifications to appended piperidine rings, such as methylation, can fine-tune the affinity and selectivity of a compound for its target receptor. In the development of ligands for sigma(σ) receptors, methyl substitution on the piperidine ring of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives was used as a probe to explore selectivity. nih.gov These studies revealed that specific substitutions could dramatically alter binding characteristics. For example, a 4-methyl derivative was identified as a highly potent σ1 ligand (Ki = 0.030 nM) with significant selectivity over the σ2 receptor. nih.gov Conversely, a 3,3-dimethyl derivative proved to be the most selective ligand for the σ1 receptor relative to the σ2 receptor. nih.gov

Table 2: Effect of Piperidine Methylation on Sigma-1 (σ1) Receptor Binding

| Derivative | Ki (nM) for σ1 Receptor | Selectivity (σ1 vs σ2) |

|---|---|---|

| 4-Methyl derivative | 0.030 | 597-fold |

Data from a study on N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives illustrates the impact of piperidine substitution. nih.gov

Computational Modeling and Docking Studies

Computational techniques are indispensable tools in modern drug discovery, providing insights into how a ligand might bind to its biological target. Molecular docking, in particular, predicts the preferred orientation of a molecule within the active site of a protein.

Molecular docking studies are frequently employed to predict the interaction between a ligand, such as a 5-fluoroindoline derivative, and the binding site of a target protein or enzyme. preprints.org This computational method helps to identify promising drug candidates by simulating the binding process and estimating the affinity of the ligand for the target. preprints.orgmdpi.com For example, docking studies have been used to evaluate novel tri-substituted fluoro indole (B1671886) derivatives as potential anti-cancer agents against human topoisomerase-II. researchgate.net Similarly, derivatives of isatin (B1672199), a related indole structure, have been docked into the active sites of viral polymerases to investigate their potential as antiviral agents. mdpi.com In many cases, these studies reveal that the ligand binds within a key catalytic groove or active site, interacting with conserved amino acid residues that are crucial for the protein's function. nih.govnih.gov The binding energy scores obtained from these simulations help to rank compounds and prioritize them for synthesis and experimental testing. researchgate.netnih.gov

Theoretical Studies of Reactivity and Electrostatic Surface Potential (DFT Methods)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. mdpi.comacs.org DFT calculations can elucidate the reactivity and kinetic stability of a compound by analyzing its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining molecular reactivity. mdpi.com

Molecular Electrostatic Potential (MESP) analysis, often performed in conjunction with DFT, maps the electrostatic potential onto the electron density surface of a molecule. rsc.org This visualization is crucial for understanding and predicting how a molecule will interact with other molecules, such as biological receptors. rsc.orgresearchgate.net The MESP surface uses a color spectrum to indicate charge distribution: red areas signify regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor, susceptible to nucleophilic attack).

For 5-Fluoroindoline hydrochloride, the MESP would reveal a region of negative potential around the electronegative fluorine atom, making it a potential hydrogen bond acceptor. The protonated amine group (as the hydrochloride salt) would be a prominent region of positive potential, acting as a strong hydrogen bond donor. These features are critical for the molecule's ability to form non-covalent interactions within a protein's binding site. epa.govmdpi.com

Table 1: Predicted Quantum Chemical Reactivity Descriptors for 5-Fluoroindoline (Note: These values are illustrative, based on DFT principles for similar structures, and would require specific computation to be confirmed.)

| Descriptor | Predicted Value (Arbitrary Units) | Implication |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Suggests high kinetic stability |

| Electronegativity (χ) | 3.85 | Measures the power to attract electrons |

| Chemical Hardness (η) | 2.65 | Indicates resistance to charge transfer |

In Silico Pharmacokinetic and Pharmacodynamic Profiling

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. imedpub.comneliti.comresearchgate.net This early-stage assessment helps to identify compounds with potentially poor pharmacokinetic profiles, reducing later-stage failures in the drug development pipeline.

Prediction of ADMET Properties

Computational models can predict a range of ADMET parameters for this compound. Due to its relatively small size and moderate lipophilicity, it is predicted to have good oral absorption and permeability. The indoline (B122111) scaffold can be susceptible to metabolism by cytochrome P450 enzymes, though specific predictions would require more detailed modeling. Toxicity predictions are essential to flag potential liabilities early in the discovery process. imedpub.com

Table 2: Predicted ADMET Profile for this compound (Note: These are generalized predictions based on typical in silico models.)

| ADMET Parameter | Predicted Outcome | Rationale |

| Human Intestinal Absorption | High | Low molecular weight and moderate polarity suggest good passive diffusion. |

| Blood-Brain Barrier (BBB) Permeability | Likely Permeable | Small size and LogP value are within the range for CNS penetration. |

| CYP450 2D6 Inhibition | Unlikely Inhibitor | Lacks common structural motifs known to inhibit this major metabolic enzyme. |

| Hepatotoxicity | Low Probability | The molecule does not contain structural alerts typically associated with liver toxicity. |

| Ames Mutagenicity | Low Probability | No obvious structural alerts for mutagenicity are present. |

Evaluation of Drug-Likeness and Lipinski's Rule of 5 Compliance

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. wikipedia.orgproteiniq.io One of the most widely used guidelines is Lipinski's Rule of Five, which establishes criteria for molecular properties that influence absorption and permeation. wikipedia.orgresearchgate.netdrugbank.comtiu.edu.iq The rule states that an orally active drug generally has no more than one violation of the following:

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A molecular weight (MW) under 500 daltons.

A calculated octanol-water partition coefficient (LogP) not greater than 5.

This compound adheres well to these guidelines. Its small size and balanced physicochemical properties make it an excellent candidate from a drug-likeness perspective.

Table 3: Lipinski's Rule of 5 Analysis for this compound

| Parameter | Value (5-Fluoroindoline base) | Rule (No more than...) | Compliance |

| Molecular Weight (MW) | 137.15 g/mol sigmaaldrich.com | < 500 | Yes |

| LogP (Octanol-Water Partition Coefficient) | 2.07 chemsrc.com | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 1 (the -NH group) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 1 (the Fluorine atom) | ≤ 10 | Yes |

| Violations | 0 | 1 | Fully Compliant |

Virtual Screening and Lead Optimization

This compound is an example of a molecular fragment—a small, low-complexity molecule that can serve as a starting point in drug discovery. frontiersin.orgwikipedia.org Fragment-Based Drug Discovery (FBDD) is a powerful strategy that involves screening libraries of such fragments to identify those that bind weakly but efficiently to a biological target. wikipedia.orgmdpi.comjubilantbiosys.com

Due to its favorable drug-like properties and simple structure, 5-Fluoroindoline could be identified in a virtual or experimental fragment screen. Once a fragment hit like this is validated, the process of lead optimization begins. Medicinal chemists can use computational models to guide the elaboration of the fragment. This can involve:

Fragment Growing: Adding functional groups to the indoline scaffold to pick up additional interactions with the target protein, thereby increasing potency.

Fragment Linking: If another fragment is found to bind in a nearby pocket, a chemical linker can be designed to connect the two, creating a single, more potent molecule.

The fluorine atom on the indoline ring is particularly useful in this context. It can form favorable interactions (such as hydrogen bonds or dipole interactions) and its presence can improve metabolic stability and binding affinity—properties that are fine-tuned during the lead optimization phase. nih.gov

Future Directions and Emerging Research Areas

Development of Novel Prodrug Strategies

The development of prodrugs—inactive compounds that are metabolized into active drugs in the body—represents a significant strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents. For derivatives of 5-fluoroindoline (B1304769) hydrochloride, which contain a secondary amine within the indoline (B122111) ring, several prodrug approaches are being explored to enhance properties such as permeability, solubility, and targeted delivery. mdpi.com

One promising avenue is the temporary masking of the amine group. researchgate.net The inherent basicity of the indoline nitrogen can lead to ionization under physiological conditions, which may limit its ability to cross cellular membranes. researchgate.net Prodrug strategies can overcome this by attaching a "promoiety" to the nitrogen, rendering it neutral and more lipophilic. After absorption, this moiety is designed to be cleaved by bodily enzymes or chemical conditions, releasing the active drug. mdpi.comresearchgate.net

Table 1: Potential Prodrug Strategies for Amine-Containing Compounds

| Strategy | Promoiety Example | Activation Mechanism | Potential Advantage |

|---|---|---|---|

| N-Acyloxyalkylation | (Acyloxy)alkyl carbamate | Enzymatic (Esterases) | Improved lipophilicity; applicable to heterocyclic amines. nih.gov |